molecular formula C13H18N4O B2423833 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1795443-38-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2423833
CAS No.: 1795443-38-7
M. Wt: 246.314
InChI Key: GPISGMPBFGXJQY-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound featuring an imidazo[1,2-b]pyrazole moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-b]pyrazole scaffold is particularly notable for its potential in drug development due to its unique structural properties and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the attachment of the cyclopentanecarboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring . Subsequent functionalization steps introduce the ethyl linker and the cyclopentanecarboxamide moiety. Reagents such as bromine, magnesium, and various electrophiles are often used in these steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer or microbial growth in infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide is unique due to its combined imidazo[1,2-b]pyrazole and cyclopentanecarboxamide structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-13(11-3-1-2-4-11)14-7-8-16-9-10-17-12(16)5-6-15-17/h5-6,9-11H,1-4,7-8H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPISGMPBFGXJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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